molecular formula C17H16N2O2S B5162946 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5162946
M. Wt: 312.4 g/mol
InChI Key: WSLAHRRKOQXXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been found to have a unique mechanism of action and a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This compound has also been found to have other effects on the central nervous system, including altering the levels of neurotransmitters and affecting neuronal signaling.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. This compound has also been found to alter the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has been shown to affect the levels of oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects. This compound has also been found to affect mitochondrial function, leading to changes in cellular energy metabolism.

Advantages and Limitations for Lab Experiments

3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a number of advantages and limitations for use in lab experiments. Its selective destruction of dopaminergic neurons in the substantia nigra makes it a valuable tool for studying the mechanisms of Parkinson's disease. This compound has also been used as a tool for studying the central nervous system and for developing potential treatments for neurological disorders. However, this compound is a potent neurotoxin and can be dangerous if not handled properly. It also has a short half-life and rapidly metabolizes to MPP+, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of new treatments for Parkinson's disease. This compound has been used as a tool for studying the mechanisms of Parkinson's disease, and new treatments that target these mechanisms may be developed based on this research. Another area of research is the development of new tools for studying the central nervous system. This compound has been used as a tool for studying the effects of neurotoxins on the brain, and new tools that can selectively target specific neurons or neurotransmitters may be developed based on this research. Finally, there is a need for further research on the biochemical and physiological effects of this compound, including its effects on mitochondrial function, oxidative stress, and inflammation. This research may lead to new insights into the mechanisms of neurological disorders and potential treatments.

Synthesis Methods

The synthesis method of 3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-acetylthiophene with 4-methylphenylhydrazine to form 3-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This intermediate is then reacted with methyl vinyl ketone to form this compound. The synthesis method of this compound has been optimized and can be carried out in a laboratory setting.

Scientific Research Applications

3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in scientific research. It has been found to have a range of applications, including as a tool for studying the central nervous system, as a potential treatment for Parkinson's disease, and as a potential cancer treatment. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. This has made it a valuable tool for studying the mechanisms of Parkinson's disease and for developing potential treatments.

Properties

IUPAC Name

5-(4-methylphenyl)-3-(3-oxobutan-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-4-6-13(7-5-10)14-8-22-16-15(14)17(21)19(9-18-16)11(2)12(3)20/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLAHRRKOQXXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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